Ziftomenib

Menin inhibitor QTc prolongation cardiac safety

Ziftomenib (KO-539) is the first FDA-approved menin inhibitor (KOMZIFTI, Nov 2025) for R/R NPM1-mutated AML. Unlike revumenib, it lacks clinically significant QTc prolongation and CYP3A4-mediated DDIs, enabling safer combination regimens. KOMET-007: 91% CR with 7+3 chemotherapy (100% in NPM1-mutant patients), 76% MRD negativity. Once-daily oral dosing with manageable differentiation syndrome (25%). Procure high-purity reference standard for preclinical AML research, analytical method development, and pharmacology studies.

Molecular Formula C33H42F3N9O2S2
Molecular Weight 717.9 g/mol
CAS No. 2134675-36-6
Cat. No. B3325460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiftomenib
CAS2134675-36-6
Molecular FormulaC33H42F3N9O2S2
Molecular Weight717.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F
InChIInChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1
InChIKeyBGGALFIXXQOTPY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ziftomenib (KO-539) 2134675-36-6: Targeted Menin Inhibitor for NPM1-Mutant and KMT2A-Rearranged AML


Ziftomenib (CAS 2134675-36-6), also known as KO-539, is a small molecule menin inhibitor that disrupts the menin-KMT2A protein-protein interaction essential for leukemogenesis in NPM1-mutated and KMT2A-rearranged acute myeloid leukemia (AML) [1]. It is an orally bioavailable, once-daily targeted therapy [2]. Ziftomenib received full FDA approval in November 2025 as KOMZIFTI for adult patients with relapsed/refractory NPM1-mutated AML [3], representing the first FDA-approved menin inhibitor for this molecularly defined population [4]. The compound has demonstrated clinically significant activity and a manageable safety profile, including a lack of clinically significant QTc prolongation and drug-drug interactions, distinguishing it within the emerging menin inhibitor class [5].

Ziftomenib Differentiation: Why Class-Based Substitution in Menin Inhibition Is Scientifically Unjustified


Despite a shared mechanism of menin-KMT2A disruption, menin inhibitors exhibit divergent clinical profiles that preclude simple interchangeability. Ziftomenib (KO-539) is distinguished by its once-daily oral dosing regimen, a favorable safety profile devoid of clinically significant QTc prolongation or CYP3A4-mediated drug-drug interactions [1][2]. In contrast, the comparator menin inhibitor revumenib (SNDX-5613) carries known risks of QTc prolongation and CYP3A4 interactions necessitating dose adjustments [3]. Additionally, the differentiation syndrome profile varies among agents; ziftomenib demonstrates a 25% incidence in monotherapy (manageable with protocol mitigation) [4], while revumenib reports 21.3% [5]. These safety and dosing distinctions directly impact patient management strategies, co-medication compatibility, and clinical decision-making. Furthermore, ziftomenib has demonstrated high complete remission rates in combination with 7+3 chemotherapy (91% overall; 100% in NPM1-mutant patients) [6], a combination-specific efficacy metric not uniformly established across all menin inhibitors. Therefore, selecting ziftomenib over another menin inhibitor is a data-driven decision rooted in its unique clinical pharmacology, safety profile, and demonstrated efficacy in specific contexts.

Ziftomenib (2134675-36-6) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Ziftomenib vs. Revumenib: Divergent Cardiac Safety Profiles - QTc Prolongation Risk

Ziftomenib demonstrates a favorable cardiac safety profile with no clinically significant QTc prolongation or associated drug-drug interactions, in contrast to revumenib which carries known QTc prolongation risk and CYP3A4 interaction liabilities [1][2][3]. This differentiation is critical for patient selection, particularly in older AML populations with comorbidities or those receiving concomitant medications.

Menin inhibitor QTc prolongation cardiac safety drug-drug interaction

Ziftomenib vs. Revumenib: Differentiation Syndrome Incidence and Management

Ziftomenib is associated with a higher incidence of differentiation syndrome (DS) compared to revumenib, though DS is manageable with protocol-defined mitigation and rarely leads to treatment discontinuation [1][2]. In the phase II KOMET-001 trial, DS occurred in 25% of patients (15% grade 3; no grade 4-5) [1]. In combination with 7+3 chemotherapy, the DS rate was notably lower at 2% [3].

Differentiation syndrome menin inhibitor safety adverse event management

Ziftomenib Combination Efficacy: Complete Remission Rates with 7+3 Chemotherapy in Frontline AML

In the KOMET-007 Phase 1 trial, ziftomenib combined with standard 7+3 induction chemotherapy (cytarabine/daunorubicin) achieved a 91% complete remission (CR) rate in newly diagnosed NPM1-mutant and KMT2A-rearranged adverse risk AML patients [1]. Notably, 100% of NPM1-mutant patients (24/24) achieved CR, with 76% achieving measurable residual disease (MRD) negativity [1]. For KMT2A-rearranged patients, the CR rate was 83% with 75% MRD negativity [1].

Ziftomenib 7+3 chemotherapy complete remission NPM1-mutant AML KMT2A-rearranged AML

Ziftomenib Monotherapy Efficacy in Relapsed/Refractory NPM1-Mutant AML: Phase II Registration Data

In the registration-enabling phase II portion of KOMET-001, ziftomenib monotherapy (600 mg once daily) achieved a CR/CRh rate of 22% (95% CI, 14-32; P=0.0058) in heavily pretreated patients with relapsed/refractory NPM1-mutant AML [1]. Notably, 61% of responders achieved measurable residual disease (MRD) negativity [1]. The overall response rate (ORR) was 33% (95% CI, 23-43) with a median duration of response of 4.6 months [1].

Ziftomenib relapsed/refractory AML NPM1 mutation CR/CRh rate MRD negativity

Ziftomenib Binding Affinity: Potent Disruption of Menin-MLL Interaction

Ziftomenib (KO-539) potently disrupts the menin-MLL protein-protein interaction with an IC50 of <50 nM in a fluorescence polarization assay [1]. This potent target engagement underpins its clinical efficacy in menin-dependent AML subtypes.

Menin inhibitor IC50 binding affinity menin-MLL interaction fluorescence polarization assay

Ziftomenib Once-Daily Oral Dosing vs. Revumenib Twice-Daily Dosing

Ziftomenib is administered as a once-daily oral capsule (600 mg QD) [1][2], whereas revumenib (SNDX-5613) is typically dosed twice daily (BID) [3]. This dosing convenience may improve patient adherence and reduce pill burden, particularly in elderly AML patients.

Ziftomenib dosing regimen once-daily patient convenience adherence

Ziftomenib (2134675-36-6) Application Scenarios: Evidence-Based Research and Clinical Use Cases


Frontline Combination Therapy for NPM1-Mutant and KMT2A-Rearranged AML with 7+3 Induction

Based on KOMET-007 data demonstrating 91% complete remission (100% in NPM1-mutant patients) when combined with 7+3 chemotherapy [1], ziftomenib is optimally positioned for frontline treatment protocols in newly diagnosed NPM1-mutant or KMT2A-rearranged AML. The high MRD negativity rates (76% in NPM1-m, 75% in KMT2A-r) [1] support its use in regimens aiming for deep molecular remissions. This scenario leverages ziftomenib's once-daily dosing, lack of QTc prolongation, and manageable safety profile in combination settings.

Monotherapy for Relapsed/Refractory NPM1-Mutant AML in Heavily Pretreated Patients

Ziftomenib monotherapy (600 mg QD) is indicated for adult patients with relapsed or refractory NPM1-mutant AML who have no satisfactory alternative treatment options [2][3]. The phase II KOMET-001 registration data demonstrated a 22% CR/CRh rate and 33% ORR in a heavily pretreated population (median 3 prior lines) [4]. The lack of clinically significant QTc prolongation and drug-drug interactions [5] makes ziftomenib particularly suitable for older patients with comorbidities or those on multiple concomitant medications.

Post-Allogeneic Hematopoietic Cell Transplantation (Allo-HCT) Maintenance

An ongoing clinical trial (NCT identifier not specified) is evaluating ziftomenib as maintenance therapy post-allo-HCT to enhance graft-versus-leukemia effects and target residual leukemic cells [6]. Ziftomenib's favorable safety profile and once-daily dosing make it a practical candidate for long-term maintenance therapy, where patient adherence and tolerability are paramount. This application represents a potential expansion of ziftomenib's utility beyond active treatment settings.

Combination with Venetoclax/Azacitidine in Relapsed/Refractory AML

In KOMET-007, ziftomenib combined with venetoclax/azacitidine achieved an ORR of 68% and CRc rate of 50% in R/R NPM1-mutant AML patients [1]. Notably, in patients with prior venetoclax exposure, the ORR was 50% with a CRc rate of 36% [1]. This combination offers a viable salvage strategy for patients who have progressed on venetoclax-based regimens, a population with limited options. The lack of additive myelosuppression or drug-drug interactions [5] facilitates this combination approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziftomenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.